molecular formula C16H19N3O3 B2602636 2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}pyrazine CAS No. 2034440-86-1

2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}pyrazine

Cat. No.: B2602636
CAS No.: 2034440-86-1
M. Wt: 301.346
InChI Key: PODMIJQNZIKVJH-UHFFFAOYSA-N
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Description

2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a dimethylfuran carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with piperidine under specific conditions to form the piperidin-3-yl ester. This intermediate is then reacted with pyrazine-2-carboxylic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions ortho to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}pyridine
  • 2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}thiazole
  • 2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}benzene

Uniqueness

What sets 2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}pyrazine apart from similar compounds is its unique combination of a pyrazine ring with a piperidine moiety and a dimethylfuran carbonyl group. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-11-8-14(12(2)21-11)16(20)19-7-3-4-13(10-19)22-15-9-17-5-6-18-15/h5-6,8-9,13H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODMIJQNZIKVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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